molecular formula C14H18BrN B13188188 4-(4-Bromophenyl)-2-azaspiro[4.4]nonane

4-(4-Bromophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B13188188
M. Wt: 280.20 g/mol
InChI Key: UKRWMPBZCHEKHM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of a bromophenyl group and an azaspiro moiety adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonane typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the P2O5-promoted cyclization of di[aryl(hetaryl)methyl] malonic acids has been used to prepare spiro[4.4]nonane derivatives . The reaction conditions often involve high temperatures and the use of specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Cyclization: The spirocyclic structure can be further modified through cyclization reactions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-Bromophenyl)-2-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonane is not fully understood. its effects are likely mediated through interactions with specific molecular targets. The spirocyclic structure may allow it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-azaspiro[4.4]nonane is unique due to its combination of a bromophenyl group and an azaspiro moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

4-(4-bromophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18BrN/c15-12-5-3-11(4-6-12)13-9-16-10-14(13)7-1-2-8-14/h3-6,13,16H,1-2,7-10H2

InChI Key

UKRWMPBZCHEKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=C(C=C3)Br

Origin of Product

United States

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